3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Catalog No.
S583896
CAS No.
102691-36-1
M.F
C15H32N3OP
M. Wt
301.41 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((Bis(diisopropylamino)phosphino)oxy)propanenitr...

CAS Number

102691-36-1

Product Name

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile

Molecular Formula

C15H32N3OP

Molecular Weight

301.41 g/mol

InChI

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3

InChI Key

RKVHNYJPIXOHRW-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N

Synonyms

N,N,N’,N’-Tetrakis(1-methylethyl)phosphorodiamidous Acid 2-Cyanoethyl Ester; 2-Cyanoethoxybis(N,N-diisopropylamino)phosphine; 2-Cyanoethyl Tetraisopropylphosphorodiamidite; Bis(diisopropylamino)(2-cyanoethoxy)phosphine;

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also abbreviated as BDAP, is a phosphorus-containing organic molecule. While its origin is not definitively documented, it is likely synthesized in research laboratories for use in specific applications. BDAP holds significance in scientific research due to its functional groups, which endow it with potential for participation in various chemical reactions, particularly those involving transition metals [].


Molecular Structure Analysis

The key feature of BDAP's structure is the central phosphorus atom (P) bonded to an oxygen atom (O) on one side and a propanenitrile group (CH2CH2CH2CN) on the other. The phosphorus atom also forms a bond with a phosphine oxide (P=O) group, which further connects to two bulky diisopropylamino groups (N(iPr)2, where iPr is isopropyl) []. This combination of electron-donating amino groups and a Lewis acidic phosphorus center makes BDAP an attractive ligand for complex formation with transition metals [].


Chemical Reactions Analysis

BDAP's primary application lies in its ability to participate in coordination reactions with transition metals. Due to the phosphorus atom's electron-withdrawing nature and the lone pair electrons on the nitrogens, BDAP acts as a chelating ligand, donating electrons to a metal center and forming a stable five-membered ring structure [].

MCl_n + n BDAP → M(BDAP)_nCl_x + (n-x) HCl

where n is the number of BDAP ligands replacing chloride anions (Cl) and x represents the number of remaining chloride ligands on the metal center.

The specific products and reaction conditions will depend on the chosen metal and the desired final complex [].

BDAP's mechanism of action revolves around its ability to form complexes with transition metals. Once coordinated to a metal center, BDAP can influence the metal's reactivity by altering its electronic properties. This can be exploited in various catalytic processes where the transition metal acts as a catalyst and BDAP modulates its activity and selectivity [].

Synthesis and Characterization:

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphorus-based organic molecule used in various scientific research applications. Its synthesis involves the reaction between diisopropylamine, phosphorus trichloride, and 3-cyanopropanol. The resulting product can be characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Applications in Organic Chemistry:

This compound finds its primary application as a building block in the synthesis of various organophosphorus compounds, particularly phosphoramidites. These phosphoramidites are crucial reagents in the field of DNA and RNA synthesis, specifically in the creation of oligonucleotides, essential for various research applications like gene sequencing and gene editing [, ].

Medicinal Chemistry and Drug Discovery:

Furthermore, 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile demonstrates potential in medicinal chemistry and drug discovery. Studies have explored its role in the development of new therapeutic agents, including antiviral and antitumor drugs. However, further research is necessary to fully understand its potential in this field [].

Material Science Applications:

Recent research suggests potential applications of this compound in material science. Studies have investigated its use in the development of new functional materials like flame retardants and polymer additives. However, these applications are still under exploration, and more research is needed to determine its full potential [].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 165 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.79%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (96.97%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (98.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.97%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (96.36%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

102691-36-1

Wikipedia

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Dates

Modify: 2023-09-14

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